4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with 2-methoxyphenyl 3-bromobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate
- 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
What sets 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine substituent, in particular, allows for versatile substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
4145-60-2 |
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Molecular Formula |
C24H15BrO5 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H15BrO5/c1-29-21-12-14(11-19-22(26)17-7-2-3-8-18(17)23(19)27)9-10-20(21)30-24(28)15-5-4-6-16(25)13-15/h2-13H,1H3 |
InChI Key |
PSMVYDROOVFYFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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